molecular formula C13H18ClN3O B13779896 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride CAS No. 96732-15-9

5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B13779896
CAS No.: 96732-15-9
M. Wt: 267.75 g/mol
InChI Key: OUBOOWFFUQGIDE-UHFFFAOYSA-N
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Description

5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is a chemical research compound based on the 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry . The 1,2,4-oxadiazole ring is prized for its unique bioisosteric properties, often serving as a metabolically stable analog for ester and amide functionalities, which can enhance the pharmacokinetic profiles of potential drug candidates . This specific derivative incorporates a phenyl group at the 3-position and a diethylaminomethyl side chain at the 5-position of the oxadiazole ring, a structural feature seen in pharmacologically active compounds. For instance, the well-known drug Oxolamine shares a similar 3-phenyl-1,2,4-oxadiazole structure with an aminoalkyl side chain and is used as a cough suppressant, highlighting the therapeutic relevance of this chemical class . Researchers are exploring 1,2,4-oxadiazole derivatives for a broad spectrum of biological activities. These include potential applications in central nervous system (CNS) disorders, with recent studies identifying novel 1,2,4-oxadiazole derivatives as potent and selective multi-target agents for Alzheimer's disease research, exhibiting excellent inhibitory potential against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . Other researched areas include anti-inflammatory and anticancer activities, underscoring the scaffold's versatility in drug discovery projects . This product is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and other preclinical research. 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

CAS No.

96732-15-9

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium;chloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-13(15-17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H

InChI Key

OUBOOWFFUQGIDE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=NC(=NO1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

General Cyclization Approach

The primary synthetic strategy for 5-((diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride involves the cyclization of hydrazide or amidoxime precursors with appropriate nitriles or carboxylic acid derivatives. Key reagents facilitating this cyclization include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA), which promote ring closure to form the 1,2,4-oxadiazole heterocycle.

  • Typically, a substituted hydroxamyl halide (e.g., methyl glyoxalate chloroxime) is reacted with a nitrile (e.g., trichloroacetonitrile) in an inert organic solvent at elevated temperatures ranging from 40°C to 150°C until hydrogen halide evolution ceases, indicating cyclization completion.

  • The reaction mixture is then processed by crystallization or filtration to isolate the oxadiazole product.

Amidoxime and Carboxylic Acid Method (One-Pot Synthesis)

An advanced one-pot synthesis involves the in situ generation of amidoximes from nitriles and hydroxylamine hydrochloride, followed by condensation with carboxylic acids in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole). This method proceeds as follows:

  • Step 1: Formation of amidoxime by reacting nitrile with hydroxylamine hydrochloride and triethylamine in ethanol.

  • Step 2: Coupling with carboxylic acid and EDC/HOAt at room temperature for 24 hours.

  • Step 3: Cyclodehydration at 100°C for 3 hours in the presence of triethylamine to form the 1,2,4-oxadiazole ring.

  • Extraction and purification follow to isolate the target compound.

This method offers high efficiency and scalability for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the diethylamino-methyl substituted derivatives.

Industrial Production Methods

In industrial settings, the production of 5-((diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is optimized for yield and purity by:

  • Utilizing continuous flow reactors to maintain precise temperature control and reaction times.

  • Employing automated reagent addition systems to ensure stoichiometric accuracy.

  • Applying large-scale cyclization reactions with phosphorus oxychloride or polyphosphoric acid under reflux conditions.

  • Post-reaction purification often involves crystallization from suitable solvents and filtration to obtain the hydrochloride salt form.

Representative Experimental Data and Reaction Conditions

Step Starting Materials Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Methyl glyoxalate chloroxime + trichloroacetonitrile Inert organic solvent, 40–150°C 40–150 Until HCl evolution ceases 70% Cyclization to 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole intermediate
2 Amidoxime (in situ) + 3-phenylpropionic acid EDC, HOAt, TEA, ethanol, RT then 100°C RT then 100 24 + 3 Not specified One-pot synthesis of 1,2,4-oxadiazoles
3 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole + Guanidine hydrochloride Sodium alcoholate in ethanol, 60°C 60 3 74% Formation of 3-phenyl-5-guanidyl-1,2,4-oxadiazole, analogous to target compound synthesis

Alternative Synthetic Routes and Modifications

  • Fusion of substituted amidoxime salts with substituted amides in approximately 1:1 molar ratios at elevated temperatures can yield various 1,2,4-oxadiazole derivatives, offering a route to structurally related compounds.

  • Schiff base cyclodehydrogenation methods have been used for related oxadiazole derivatives but are less common for the diethylamino-methyl substituted phenyl oxadiazoles.

Purification and Characterization

  • The hydrochloride salt is typically isolated by crystallization from aqueous or alcoholic solvents.

  • Purity is confirmed by melting point determination (e.g., 270°C for related oxadiazoles), IR spectroscopy, proton NMR, and elemental analysis.

  • Molecular formula: C₁₃H₁₈ClN₃O; Molecular weight: 267.75 g/mol.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Research indicates that this compound possesses significant biological activity , particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride exhibits antimicrobial effects against various pathogens. Its mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
  • Antiviral Activity : The compound has been investigated for its potential antiviral properties, making it a candidate for further research in antiviral drug development.
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes such as histone deacetylases and carbonic anhydrases. These interactions may lead to anti-inflammatory and anticancer effects, highlighting its potential in cancer therapeutics.

Applications in Drug Development

Given its biological activities, 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is being explored for various applications in drug development:

  • Cancer Treatment : Due to its enzyme inhibition properties, it is being studied as a potential anticancer agent. The ability to modulate cellular pathways makes it a candidate for targeted therapies.
  • Anti-inflammatory Drugs : Its anti-inflammatory effects suggest that it could be developed into medications aimed at treating inflammatory diseases.

Applications in Materials Science

In addition to medicinal applications, this compound may also find uses in materials science:

  • Fluorescent Materials : Compounds within the oxadiazole family are known for their luminescent properties. 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride may be utilized in the development of fluorescent materials for sensors or imaging applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related oxadiazole compounds:

Compound NameStructural FeaturesBiological Activity
5-Methyl-3-phenyl-1,2,4-oxadiazoleMethyl group instead of diethylaminoAntimicrobial activity
5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazoleAminomethyl group substitutionAnticancer properties
2-(diethylamino)-5-phenyloxadiazoleSimilar oxadiazole structure with different substituentsPotential neuroprotective effects

The unique diethylamino substitution in 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride enhances its solubility and biological interactions compared to other derivatives.

Comparison with Similar Compounds

Structural Variations and Key Features

The 1,2,4-oxadiazole derivatives share a common core but differ in substituents at positions 3 and 5, which critically influence their physicochemical properties and biological activities. Below is a comparative table of selected analogs:

Compound Name (Hydrochloride Salt) Position 3 Substituent Position 5 Substituent Molecular Weight logP* Key Biological Activity/Application References
5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole Phenyl Diethylaminomethyl 265.76† ~2.5‡ Cholinesterase inhibition (inferred) [1, 5]
5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole Phenyl Benzylpiperidine 363.47 ~3.8 Selective butyrylcholinesterase inhibition [1]
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole Benzyl Azetidine 251.71 ~1.9 Not specified (structural analog) [3]
3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole Methyl Pyrrolidine 189.64 ~1.2 Air-sensitive intermediate [6]
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole Phenyl 4-Chloro-3-nitrophenyl 301.69 4.24 Research in anticancer/antiangiogenic roles [12, 17]

*logP values estimated based on substituent contributions.
†Calculated from molecular formula C₁₂H₁₈ClN₃O.
‡Predicted using fragment-based methods.

Pharmacological and Physicochemical Comparisons

  • Compounds with nitro or chloro substituents (e.g., 5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole) exhibit higher logP values (~4.24) and are explored for anticancer applications, suggesting substituent-dependent activity .
  • Solubility and Stability :

    • Hydrochloride salts (e.g., the target compound and 3-methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole) improve aqueous solubility but may require protection from moisture due to hygroscopicity .
    • Chloromethyl precursors (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole) are reactive intermediates used to introduce amine functionalities, as seen in the synthesis of the target compound .
  • Safety Profiles :

    • Analogs like 3-methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride carry warnings for skin/eye irritation (H315, H319), a common feature of amine hydrochlorides .

Biological Activity

5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, known for its significant biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H18_{18}ClN3_3O and a molecular weight of approximately 267.75 g/mol. Its structure includes a diethylamino group that enhances its solubility and reactivity, making it suitable for various biological interactions .

Biological Activity

Research indicates that 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride exhibits diverse biological activities:

1. Antimicrobial and Antiviral Properties

  • The compound has been investigated for its potential to inhibit microbial growth and viral replication. Preliminary studies suggest promising activity against various pathogens .

2. Enzyme Inhibition

  • It has shown the capability to inhibit specific enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are crucial in regulating cellular processes. This inhibition may lead to anti-inflammatory and anticancer effects .

3. Anticancer Activity

  • The compound's antiproliferative effects have been evaluated against several cancer cell lines. For instance, it demonstrated moderate cytotoxicity against HL-60 leukemia cells with an IC50_{50} value of approximately 19 µM .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains.
AntiviralPotential to inhibit viral replication in vitro.
Enzyme InhibitionInhibits HDACs and carbonic anhydrases, affecting cellular signaling pathways.
CytotoxicityIC50_{50} values against cancer cell lines (e.g., HL-60: 19 µM).

Detailed Research Findings

A study conducted on various oxadiazole derivatives highlighted the anticancer potential of compounds similar to 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride. The derivatives were tested against multiple cancer cell lines including lung carcinoma (NCI H292), colon carcinoma (HT29), and leukemia (HL-60). The results indicated that certain derivatives exhibited up to 90% inhibition at specific concentrations .

The biological activity of 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride can be attributed to its ability to modulate various cellular pathways through enzyme inhibition. This modulation can lead to altered cellular proliferation rates and apoptosis in cancer cells .

Table 2: Comparison of Oxadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
5-Methyl-3-phenyl-1,2,4-oxadiazoleMethyl group instead of diethylaminoAntimicrobial activity
5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazoleAminomethyl group substitutionAnticancer properties
2-(diethylamino)-5-phenyloxadiazoleSimilar oxadiazole structurePotential neuroprotective effects

The unique diethylamino substitution in 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride enhances its solubility and biological interactions compared to other derivatives .

Q & A

Basic Question: What are effective methodologies for synthesizing 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride with high purity?

Answer:
The synthesis typically involves a multi-step process focusing on oxadiazole ring formation and subsequent functionalization. A common approach includes:

Condensation reactions between hydroxylamine derivatives and nitriles or carboxylic acids to form the oxadiazole core .

Mannich reaction for introducing the diethylaminomethyl group, using formaldehyde and diethylamine under reflux conditions .

Salt formation with hydrochloric acid to improve stability and solubility .
Optimization Tips :

  • Use anhydrous solvents (e.g., ethanol, DMSO) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography .

Basic Question: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR to verify substituents (e.g., phenyl protons at δ 7.4–8.1 ppm, diethylamino protons at δ 2.4–3.1 ppm) .
  • ¹³C NMR to confirm oxadiazole ring carbons (C=O at ~165–170 ppm) and aromatic carbons .

Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

IR Spectroscopy : Identify characteristic bands (e.g., C=N stretching at 1600–1650 cm⁻¹) .

Advanced Question: How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile in preclinical models?

Answer:
Methodological Framework :

In Vitro Assays :

  • Solubility : Use shake-flask method in PBS (pH 7.4) .
  • Plasma Stability : Incubate compound in rat plasma (37°C) and quantify via LC-MS .
  • CYP450 Inhibition : Screen against human liver microsomes .

In Vivo PK Studies :

  • Administer intravenously/orally to rodents.
  • Collect blood samples at intervals (0–24 hrs) and analyze plasma concentrations.
  • Calculate parameters: half-life (t½), bioavailability (F), clearance (CL) .
    Data Interpretation : Compare results with structurally similar oxadiazoles (e.g., fluorinated analogs) to identify substituent effects on PK .

Advanced Question: How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Root-Cause Analysis :

Structural Variations : Confirm if conflicting studies use identical substituents (e.g., diethylamino vs. methylamine groups) .

Assay Conditions : Compare test concentrations, cell lines, and incubation times (e.g., MTT assay vs. colony formation assay) .

Mechanistic Studies :

  • Perform target-specific assays (e.g., kinase inhibition, DNA intercalation).
  • Use molecular docking to predict binding affinities to varied targets (e.g., EGFR vs. bacterial topoisomerase) .
    Resolution Strategy :

  • Replicate experiments under standardized protocols.
  • Publish negative results to clarify context-dependent activity .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting improved metabolic stability?

Answer:
SAR Workflow :

Analog Synthesis :

  • Replace the diethylamino group with piperidine or morpholine to alter lipophilicity .
  • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism .

Metabolic Profiling :

  • Incubate analogs with liver microsomes; identify metabolites via LC-MS/MS.
  • Correlate metabolic hotspots (e.g., N-deethylation) with structural features .

In Silico Tools :

  • Use QSAR models to predict metabolic liabilities (e.g., CYP3A4 substrates) .

Basic Question: What are the critical safety considerations for handling this compound in laboratory settings?

Answer:
Safety Protocols :

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.

Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

Spill Management : Neutralize acid spills with sodium bicarbonate.

Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:
Validation Pipeline :

Omics Approaches :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify target protein modulation .

Genetic Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., MAP kinase) and assess resistance .

Animal Models :

  • Test efficacy in xenograft models (e.g., triple-negative breast cancer) with biomarker analysis (e.g., caspase-3 for apoptosis) .

Advanced Question: What analytical methods resolve batch-to-batch variability in physicochemical properties?

Answer:
Quality Control (QC) Methods :

HPLC-PDA : Assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .

DSC/TGA : Monitor thermal stability (decomposition temperature >200°C) .

PXRD : Confirm crystalline form consistency .
Troubleshooting :

  • Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to eliminate polymorphic variations .

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